4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide
Description
4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that features a combination of fluorine, triazolo, pyridazinyl, phenyl, trifluoromethyl, and sulfonamide groups
Properties
IUPAC Name |
4-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F4N5O2S/c19-15-5-4-13(9-14(15)18(20,21)22)30(28,29)26-12-3-1-2-11(8-12)16-6-7-17-24-23-10-27(17)25-16/h1-10,26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCLRSOXJPBCLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F4N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process may include:
Formation of the triazolo[4,3-b]pyridazinyl moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3).
Sulfonamide formation: The sulfonamide group can be introduced through reactions with sulfonyl chlorides and amines under basic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve:
Continuous flow chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification techniques: Such as crystallization, distillation, and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient triazolo-pyridazine ring undergoes nucleophilic substitution at the 6-position. For example:
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Amination : Reacts with cyclohexylamine in THF at 80°C, replacing the chlorine atom (if present) with an amino group (yield: 78%) .
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Thioether formation : Treatment with 4-chlorothiophenol in DMF at 120°C introduces a sulfanyl group (yield: 82%).
Reactivity Comparison with Analogs
| Substituent | Reaction Site | Rate Constant (k, M<sup>−1</sup>s<sup>−1</sup>) |
|---|---|---|
| -CF<sub>3</sub> | C-6 of pyridazine | 2.4 × 10<sup>−3</sup> |
| -F | C-8 of triazole | 1.1 × 10<sup>−3</sup> |
The trifluoromethyl group enhances electrophilicity at C-6, accelerating nucleophilic attack.
Electrophilic Aromatic Substitution
The phenyl ring attached to the sulfonamide participates in electrophilic reactions:
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Nitration : With HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C, yielding meta-nitro derivatives (63% yield) due to the electron-withdrawing -SO<sub>2</sub>NH group.
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Halogenation : Bromination using Br<sub>2</sub>/FeBr<sub>3</sub> occurs preferentially at the para position relative to the sulfonamide (55% yield) .
Hydrolysis and Stability
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Sulfonamide bond stability : Resists hydrolysis in acidic (pH 2–6) and basic (pH 8–12) conditions at 25°C over 24 hr. Decomposition occurs only under strong acidic (pH < 1) or basic (pH > 13) conditions at elevated temperatures (>80°C) .
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Triazole ring opening : Prolonged exposure to aqueous NaOH (1M, 100°C) cleaves the triazole ring, forming a pyridazine-dione derivative (yield: 41%) .
Coordination Chemistry
The sulfonamide sulfur and triazole nitrogen act as ligands for transition metals:
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Cu(II) complexes : Forms 1:2 complexes with CuCl<sub>2</sub> in methanol (λ<sub>max</sub> = 650 nm, ε = 1.2 × 10<sup>3</sup> M<sup>−1</sup>cm<sup>−1</sup>) .
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Pd-catalyzed coupling : Participates in Suzuki-Miyaura reactions with arylboronic acids at C-6, enabling biaryl synthesis (yield: 68–74%) .
Photochemical Reactivity
UV irradiation (254 nm) in acetonitrile induces:
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Defluorination : Loss of the para-fluoro group, forming a hydroxylated product (quantum yield: Φ = 0.12) .
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Triazole ring dimerization : Forms a bridged bicyclic structure under anaerobic conditions (yield: 29%) .
Comparative Reactivity of Derivatives
| Derivative Structure | Hydrolysis Half-life (pH 7) | Electrophilic Substitution Rate |
|---|---|---|
| 4-Fluoro-N-phenyl sulfonamide | 48 hr | 1.0 (reference) |
| 3-Trifluoromethyl variant | 72 hr | 0.8 |
| Non-fluorinated analog | 24 hr | 1.5 |
The trifluoromethyl group increases hydrolytic stability but reduces electrophilic substitution rates due to steric and electronic effects .
Degradation Pathways
Major degradation products identified via LC-MS:
Scientific Research Applications
Inhibition of c-Met Kinase
One of the primary applications of this compound is its role as an inhibitor of the c-Met protein tyrosine kinase. c-Met is implicated in various oncogenic processes, including cell proliferation, survival, and metastasis. Inhibitors of c-Met are being investigated for their potential to treat cancers characterized by aberrant c-Met signaling.
- Case Study : A study demonstrated that related triazolopyridazine derivatives exhibited potent inhibitory activity against c-Met with IC50 values in the nanomolar range. This suggests that modifications to the triazolopyridazine scaffold can enhance potency and selectivity against this target .
Anti-tumor Activity
Research indicates that compounds structurally similar to 4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide exhibit significant anti-tumor activity across various cancer cell lines.
- Case Study : In vitro studies showed that certain derivatives demonstrated excellent anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values indicating high efficacy .
Therapeutic Potential in Other Disorders
Beyond oncology, there is emerging evidence that triazolopyridazine derivatives may have therapeutic applications in other diseases associated with tyrosine kinase dysregulation.
- Applications : These include potential uses in treating conditions such as renal diseases and neurodegenerative disorders where c-Met signaling plays a critical role .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide: Lacks the trifluoromethyl group.
N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide: Lacks the fluorine atom.
Uniqueness
The presence of both fluorine and trifluoromethyl groups in 4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide may confer unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to similar compounds.
Biological Activity
The compound 4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H14F4N4O2S
- Molecular Weight : 426.39 g/mol
- IUPAC Name : 4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of several kinases, particularly c-Met and other tyrosine kinases. This inhibition can lead to reduced cellular proliferation and migration in cancer cells .
- Antimicrobial Activity : Compounds similar to this structure have shown significant antimicrobial properties against various bacterial and fungal strains. The triazole moiety contributes to the inhibition of key enzymes in microbial metabolism .
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the triazole class:
- Anticancer Efficacy :
- Antimicrobial Potency :
- Structure-Activity Relationship (SAR) :
Pharmacokinetics
In silico studies suggest favorable pharmacokinetic properties for this compound class:
- Absorption : High oral bioavailability expected due to lipophilicity.
- Distribution : Predicted to penetrate tissues effectively owing to its molecular structure.
- Metabolism : Likely metabolized by liver enzymes with potential for active metabolites.
- Excretion : Primarily renal excretion anticipated based on molecular weight.
Q & A
Q. What synthetic methodologies are commonly employed for constructing the triazolo[4,3-b]pyridazine core in this compound?
The triazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclocondensation reactions. For example, refluxing hydrazine derivatives with carbonyl-containing intermediates in solvents like ethanol or THF under acidic or basic conditions yields the fused heterocycle. Key steps include:
- Cyclization : Using diethyl oxalate or trifluoroethyl acetate to promote ring closure .
- Functionalization : Introducing fluorinated or sulfonamide groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl ring attachments) .
- Purification : Recrystallization from ethanol or acetonitrile ensures high purity (>95%) .
Table 1 : Representative Synthetic Yields for Analogous Compounds
| Intermediate | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Compound 62 | Pd-catalyzed coupling, H₂ reduction | 98.5 | |
| Compound 4a | Reflux in ethanol, 4 h | 72 | |
| Compound 11 | THF, sulfonyl hydrazide | 74 |
Q. How is the structural conformation of this compound validated experimentally?
Structural characterization involves:
- X-ray crystallography : Determines dihedral angles (e.g., 55.58° between pyrazole and benzene rings) and hydrogen bonding networks (e.g., N–H···O interactions) critical for stability .
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl δ ~ -60 ppm in ¹⁹F NMR) .
- Mass spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Q. What in vitro assays are recommended for initial biological screening?
Prioritize assays based on target hypotheses:
- Enzyme inhibition : Fluorescence polarization for bromodomain (BRD4) binding .
- Cellular potency : c-Myc downregulation in cancer cell lines (IC₅₀ < 100 nM) .
- Solubility/metabolic stability : HPLC-based kinetic solubility assays and liver microsome studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
SAR strategies include:
- Substituent variation : Introducing bulkier groups (e.g., cyclopropyl) at the triazolo-pyridazine N3 position enhances BRD4 affinity by 10-fold .
- Bivalent binding : Linking two pharmacophores (e.g., triazolo-pyridazine and piperidine) improves cellular efficacy (e.g., AZD5153, tumor growth inhibition in xenografts) .
- Fluorine substitution : Trifluoromethyl groups increase metabolic stability and membrane permeability (logP ~3.5) .
Table 2 : Impact of Substituents on BRD4 Inhibition
| Substituent (R) | BRD4 IC₅₀ (nM) | Cellular Potency (IC₅₀, nM) |
|---|---|---|
| -CF₃ | 12 | 28 |
| -CH₃ | 45 | 95 |
| -Cyclopropyl | 8 | 18 |
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Xenograft models : Subcutaneous tumor implants (e.g., prostate cancer) to assess tumor growth inhibition (TGI >70% at 50 mg/kg) .
- Pharmacokinetic profiling : Rodent studies measuring plasma half-life (t₁/₂ ~4–6 h) and bioavailability (F% >30%) via LC-MS/MS .
- Toxicity screening : Liver enzyme (ALT/AST) and body weight monitoring during 28-day repeat-dose studies .
Q. How does the compound engage with androgen receptor (AR) or bromodomain (BRD4) targets?
- AR antagonism : Binds the ligand-binding domain (LBD), preventing nuclear translocation (IC₅₀ = 50 nM in LNCaP cells) .
- BRD4 inhibition : Occupies acetyl-lysine binding pockets via hydrogen bonds with Asp144/Asn140, validated by co-crystallography .
Q. What computational tools aid in predicting off-target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding with kinases or cytochrome P450 isoforms .
- Pharmacophore modeling : Identifies shared features with known toxicophores (e.g., hERG channel blockers) .
- ADMET prediction : SwissADME or QikProp for bioavailability and blood-brain barrier penetration .
Contradictions and Resolutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
